
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is a chemical compound with a complex structure that includes a carbamate group, a nitrosamine group, and an isopropyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester typically involves the reaction of isopropyl alcohol with carbamic acid derivatives under specific conditions. One common method is the esterification of carbamic acid with isopropyl alcohol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes where the reactants are continuously fed into a reactor and the product is continuously removed. This method allows for efficient large-scale production and better control over reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester can undergo various chemical reactions, including:
Oxidation: The nitrosamine group can be oxidized to form nitro compounds.
Reduction: The nitrosamine group can be reduced to form amines.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Amines.
Substitution: Various esters or amides depending on the nucleophile used.
Applications De Recherche Scientifique
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of other complex molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and proteins.
Medicine: Investigated for its potential use in drug development, particularly in the design of prodrugs that can release active compounds in the body.
Industry: Used in the production of polymers and other materials with specific properties.
Mécanisme D'action
The mechanism of action of carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester involves its interaction with molecular targets such as enzymes and proteins. The nitrosamine group can form covalent bonds with nucleophilic sites on proteins, leading to modifications that can alter their function. This interaction can affect various biochemical pathways and processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Carbamic acid, methyl ester: A simpler ester of carbamic acid with different reactivity and applications.
Carbamic acid, ethyl ester: Another ester with similar properties but different physical and chemical characteristics.
Carbamic acid, phenyl ester:
Uniqueness
Carbamic acid, ((methylnitrosamino)methyl)-, isopropyl ester is unique due to the presence of the nitrosamine group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications in research and industry that require these unique characteristics.
Propriétés
Numéro CAS |
72735-15-0 |
|---|---|
Formule moléculaire |
C6H13N3O3 |
Poids moléculaire |
175.19 g/mol |
Nom IUPAC |
propan-2-yl N-[[methyl(nitroso)amino]methyl]carbamate |
InChI |
InChI=1S/C6H13N3O3/c1-5(2)12-6(10)7-4-9(3)8-11/h5H,4H2,1-3H3,(H,7,10) |
Clé InChI |
QFFKAHWVGUMMGQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)OC(=O)NCN(C)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


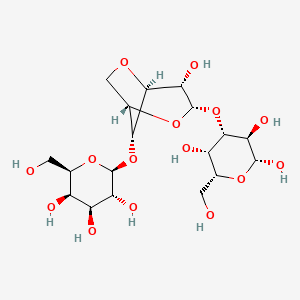
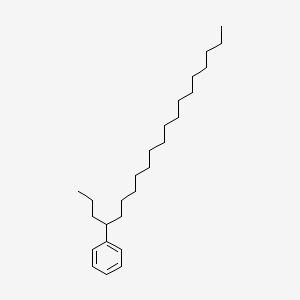
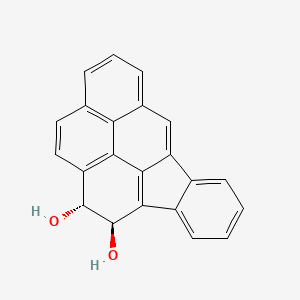

![Disodium 2,4-dihydroxy-5-[(2-hydroxy-3-nitro-5-sulphonatophenyl)azo]benzoate](/img/structure/B13785369.png)
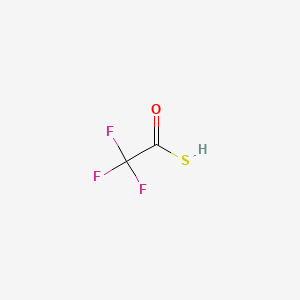
![hydrogen sulfate;7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B13785383.png)
![[1,1-Biphenyl]-3-ol,4-methyl-6-nitro-](/img/structure/B13785389.png)
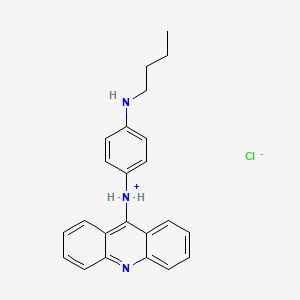
![12-[methyl-(7-nitro-3H-1,2,3-benzoxadiazol-2-yl)amino]dodecanoic acid](/img/structure/B13785397.png)
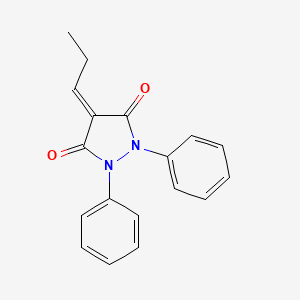

![2-[4-(2-Chlorophenyl)piperazin-1-yl]ethyl 2-[4-(2-methylpropyl)phenyl]propanoate--hydrogen chloride (1/1)](/img/structure/B13785425.png)

